![molecular formula C26H24N4O2 B2864826 1-[(4-ethoxyphenyl)sulfonyl]-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide CAS No. 1251586-15-8](/img/structure/B2864826.png)
1-[(4-ethoxyphenyl)sulfonyl]-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide
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Overview
Description
“1-[(4-ethoxyphenyl)sulfonyl]-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide” is a chemical compound with the molecular formula C24H27N3O4S2 . It is part of the thiazole family, which are organic five-aromatic ring compounds .
Synthesis Analysis
Thiazoles are synthesized through several artificial paths and varied physico-chemical factors . The preparation of thiazoles has been a focus of medicinal chemists, who have created a combinatorial library and carried out thorough efforts in the search for thiazoles .
Molecular Structure Analysis
The molecular structure of thiazoles includes a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . Free thiazole is a light-yellow liquid with an odor similar to pyridine .
Chemical Reactions Analysis
Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 485.6 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 8 . Its topological polar surface area is 125 Ų .
Scientific Research Applications
Antiviral Activity
Indole derivatives, which are structurally related to the compound , have been reported to exhibit significant antiviral activity . These compounds can inhibit the replication of various RNA and DNA viruses, making them potential candidates for the development of new antiviral drugs. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Anti-inflammatory Properties
Compounds with an indole nucleus have been found to possess anti-inflammatory properties . This is particularly important in the treatment of chronic inflammatory diseases such as arthritis, where long-term treatment is often required. The anti-inflammatory activity is usually mediated through the inhibition of pro-inflammatory cytokines and signaling pathways .
Anticancer Potential
The indole scaffold is present in many synthetic drug molecules that have been explored for their anticancer potential . These compounds can bind with high affinity to multiple receptors, interfering with cancer cell proliferation and survival. The ability to induce apoptosis in cancer cells is one of the key mechanisms through which these compounds exert their anticancer effects .
Antimicrobial Effects
Indole derivatives are also known for their antimicrobial effects , including antibacterial and antifungal activities. They can target various components of microbial cells, leading to the disruption of cell wall synthesis or interfering with protein synthesis, which is crucial for the survival of these pathogens .
Antidiabetic Activity
Research has indicated that certain indole derivatives can exhibit antidiabetic activity by influencing insulin secretion or insulin sensitivity. These compounds may act on pancreatic beta cells or insulin-responsive tissues, helping to regulate blood glucose levels in diabetic patients .
Antimalarial Properties
The fight against malaria has led to the exploration of indole derivatives as antimalarial agents . These compounds can inhibit the growth of Plasmodium species, the parasites responsible for malaria, potentially offering a new avenue for the treatment of this life-threatening disease .
Anticholinesterase Activity
Indole derivatives have been studied for their anticholinesterase activity , which is relevant in the treatment of neurodegenerative diseases like Alzheimer’s disease. By inhibiting the enzyme acetylcholinesterase, these compounds can increase the levels of acetylcholine in the brain, thereby improving cognitive function .
Antioxidant Properties
Lastly, the antioxidant properties of indole derivatives are noteworthy. They can neutralize free radicals and reactive oxygen species, protecting cells from oxidative stress-related damage. This activity is beneficial in preventing various diseases associated with oxidative stress, including cardiovascular diseases and neurodegenerative disorders .
Mechanism of Action
Future Directions
properties
IUPAC Name |
[7-methyl-4-(4-phenoxyanilino)-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2/c1-18-9-14-22-24(23(17-27-25(22)28-18)26(31)30-15-5-6-16-30)29-19-10-12-21(13-11-19)32-20-7-3-2-4-8-20/h2-4,7-14,17H,5-6,15-16H2,1H3,(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCKEEPVWZXFPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-N-(4-phenoxyphenyl)-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine |
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